molecular formula C12H7Cl2IN2O B5994441 2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide

2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide

Cat. No.: B5994441
M. Wt: 393.00 g/mol
InChI Key: DDXGFIVAZHKZAD-UHFFFAOYSA-N
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Description

2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

The synthesis of 2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 5-chloro-2-aminopyridine as the primary starting materials.

    Formation of Intermediate: The reaction between 2-chlorobenzoyl chloride and 5-chloro-2-aminopyridine in the presence of a base such as triethylamine leads to the formation of an intermediate compound.

    Iodination: The intermediate compound is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide to introduce the iodine atom at the desired position on the benzene ring.

    Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine). Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, it can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions such as Suzuki or Heck coupling, where palladium catalysts are commonly used.

Scientific Research Applications

2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide can be compared with other similar compounds, such as:

    2-chloro-N-(5-chloropyridin-2-yl)benzamide: This compound lacks the iodine atom, which may result in different reactivity and applications.

    2-chloro-N-(5-chloropyridin-2-yl)acetamide:

Properties

IUPAC Name

2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2IN2O/c13-7-1-4-11(16-6-7)17-12(18)9-5-8(15)2-3-10(9)14/h1-6H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXGFIVAZHKZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)NC2=NC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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